molecular formula C16H19N7 B2653467 4,5-dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2380177-49-9

4,5-dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2653467
CAS No.: 2380177-49-9
M. Wt: 309.377
InChI Key: OVXOYHGCLLRNHW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a pyrrolo[3,2-d]pyrimidine moiety and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

4,5-Dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting kinases involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-11-12(2)18-9-20-15(11)22-5-7-23(8-6-22)16-14-13(3-4-17-14)19-10-21-16/h3-4,9-10,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOYHGCLLRNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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